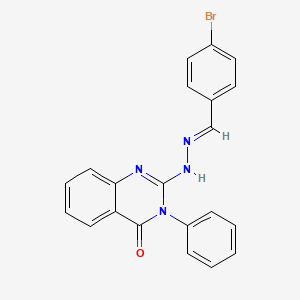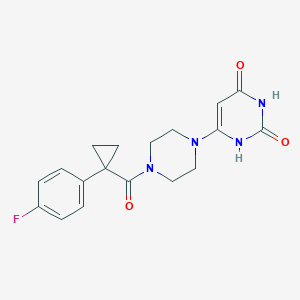
6-(4-(1-(4-fluorophenyl)cyclopropane-1-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves identifying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Antagonist Activity
A study by Watanabe et al. (1992) synthesized a series of compounds, including derivatives similar to the queried compound, exhibiting potent 5-HT2 antagonist activity. These compounds, such as 2-[2-[4-[bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, demonstrated significant activity without showing alpha 1 antagonist activity in vivo, indicating a potential application in targeting serotonin receptors for therapeutic purposes Y. Watanabe et al., 1992.
Chemical Synthesis Techniques
Veerman et al. (2003) discussed the synthesis of 2-substituted and 2,5-disubstituted piperazine-3,6-diones starting from alpha-amino acids. This method involves the selective reduction of carbonyl to urethane, followed by cyclization, showcasing a versatile approach in synthesizing piperazine derivatives, which can be applied to the synthesis of compounds like the queried chemical J. Veerman et al., 2003.
Luminescent Properties and Electron Transfer
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, demonstrating the fluorescence quantum yields and photo-induced electron transfer (PET) properties. This research suggests potential applications of similar compounds in fluorescence-based sensors or probes for biological and chemical detections Jiaan Gan et al., 2003.
Herbicidal Activity
Li et al. (2005) prepared novel 1-phenyl-piperazine-2,6-diones demonstrating significant herbicidal activity. This suggests the potential application of compounds like the queried chemical in agricultural sciences for the development of new herbicides Bin Li et al., 2005.
Safety And Hazards
This involves identifying any potential hazards associated with the compound, including toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This would involve identifying areas of ongoing research involving the compound, and potential future applications.
Eigenschaften
IUPAC Name |
6-[4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c19-13-3-1-12(2-4-13)18(5-6-18)16(25)23-9-7-22(8-10-23)14-11-15(24)21-17(26)20-14/h1-4,11H,5-10H2,(H2,20,21,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVPBQANJWPFPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC(=O)NC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(1-(4-fluorophenyl)cyclopropane-1-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

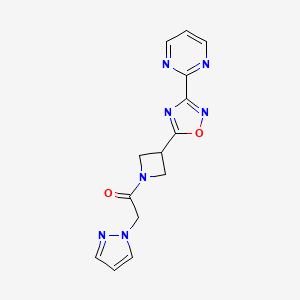

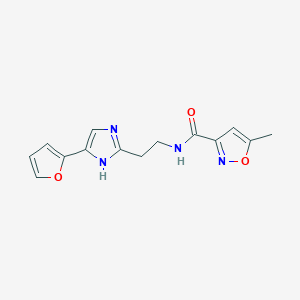
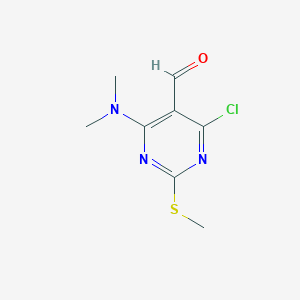
![7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![3,4-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2402010.png)
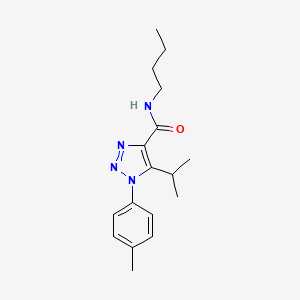
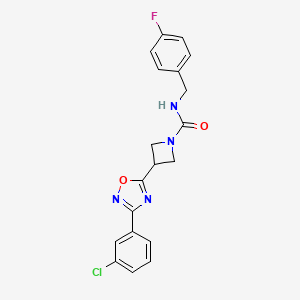
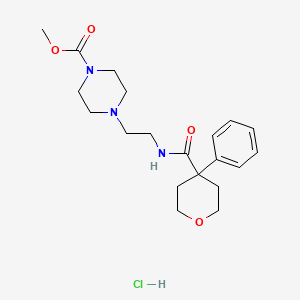
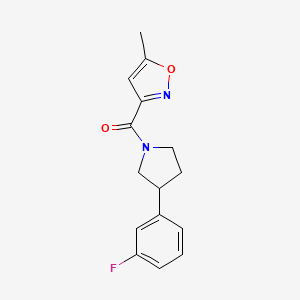
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2402020.png)
![2-amino-1-(furan-2-ylmethyl)-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2402021.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)
